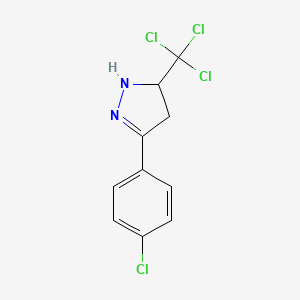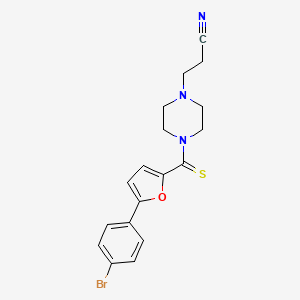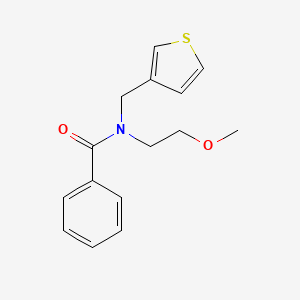
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, commonly known as MTE-T, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Corrosion Inhibition
N-Phenyl-benzamide derivatives have demonstrated effectiveness in inhibiting the acidic corrosion of mild steel. These compounds, characterized by substituents such as methoxy groups, have shown high inhibition efficiencies due to their strong adsorption at metal/electrolyte interfaces. This suggests that derivatives like N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide could potentially serve as corrosion inhibitors, given the presence of similar functional groups that might enhance adsorption and inhibition properties (Mishra et al., 2018).
Antimicrobial and Antifungal Activity
Compounds with structures similar to this compound, specifically those with benzamide components, have shown significant antibacterial and antifungal activities. The presence of methoxy and thiophene groups could influence the biological activity of such compounds, suggesting that the specific compound may also possess antimicrobial properties (Priya et al., 2006).
Molecular Structure and Characterization
The study of molecular structures and characterization, including X-ray diffraction and density functional theory (DFT) calculations, is crucial in understanding the properties and potential applications of complex organic compounds. Derivatives of benzamides, when analyzed through these methods, reveal insights into their electronic properties, molecular geometry, and potential reactivity, providing a foundation for predicting the behavior of this compound in various scientific applications (Demir et al., 2015).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-18-9-8-16(11-13-7-10-19-12-13)15(17)14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLPKDKNUCEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine](/img/structure/B2952441.png)
![1-[4-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2952442.png)
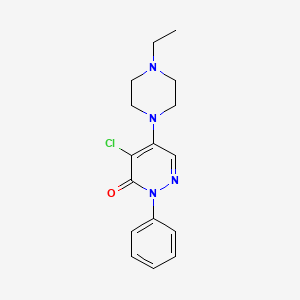
![5-(4-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2952445.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2952449.png)

![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2952453.png)
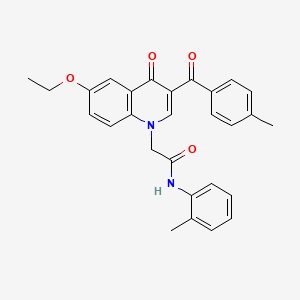
![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B2952455.png)

![5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2952457.png)
